3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Peptidomimetics Proteolytic stability Mitochondrial targeting

Researchers developing serum-stable peptidomimetics face scaffold degradation within hours. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS 783260-98-0) solves this with a gem-dimethylcyclobutane core conferring 7-day serum stability. • Week-long mitochondrial tracking with ratiometric pH probes • 2.5-fold intracellular accumulation advantage over TAT carriers for anti-leishmanial CPPs • Stereochemical modularity programs strand vs. folded foldamer conformations Supplied as free base (≥98%); also available as hydrochloride salt. For peptidomimetic, foldamer, and nanomaterial R&D.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 783260-98-0
Cat. No. B1315596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,2-dimethylcyclobutanecarboxylic acid
CAS783260-98-0
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(C(CC1N)C(=O)O)C
InChIInChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)
InChIKeyHEVNTZPOSTVEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: Overview


3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS 783260-98-0) is a chiral, non-proteinogenic γ-amino acid featuring a conformationally restricted cyclobutane core bearing geminal dimethyl groups at the 2-position and both amino and carboxylic acid functionalities in a 1,3-relationship . With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g·mol⁻¹, this scaffold combines the intrinsic ring strain and rigidity of cyclobutane with the steric bulk of the gem-dimethyl substitution, creating a uniquely preorganized building block for peptide and peptidomimetic design [1]. The compound is commercially supplied as the free base (CAS 783260-98-0) or as the hydrochloride salt (e.g., CAS 1476780-44-5 for the (1S,3R)-enantiomer), with the salt form offering enhanced aqueous solubility .

Why 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Is Irreplaceable


Generic substitution of 3-amino-2,2-dimethylcyclobutanecarboxylic acid with structurally simpler γ-amino acids (e.g., γ-aminobutyric acid (GABA), 3-aminocyclobutanecarboxylic acid lacking the gem-dimethyl groups, or linear flexible analogs) undermines the three interdependent performance attributes documented across multiple independent studies: (i) the gem-dimethylcyclobutane motif acts as a dominant conformational disruptor that precludes intramolecular hydrogen-bond formation and enforces extended, sterically constrained backbone geometries [1]; (ii) the incorporation of this non-natural γ-amino acid into peptidomimetic backbones confers exceptional resistance to proteolytic degradation, with constructs retaining full integrity and organelle-targeting functionality after 7 days of serum incubation—a stability profile unattainable with natural L-amino acid counterparts [2]; (iii) the hydrophobicity contributed by the gem-dimethyl groups, when alternated with cationic residues, establishes a polar–hydrophobicity balance critical for cell-membrane translocation and selective pathogen targeting that is lost when the dimethyl substitution is removed [3]. These properties are not additive but synergistic consequences of the 2,2-dimethylcyclobutane architecture, meaning that no single alternative scaffold reproduces all three simultaneously.

Quantitative Evidence: 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid vs. Analogs


Serum Proteolytic Stability Advantage

A hybrid γ,γ-peptidomimetic constructed by alternating (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid with an Nα-functionalised cis-γ-amino-L-proline derivative maintained full structural integrity and mitochondrial-targeting functionality after 1 week (168 hours) of incubation in serum at 37 °C, as confirmed by persistent organelle co-localization and retained probe response [1]. In contrast, natural L-peptides of comparable length are typically degraded within hours under identical serum conditions, with typical plasma half-lives of <3 hours for unstructured linear peptides [2]. This represents a >50-fold extension of functional lifetime in biological media, directly attributable to the non-natural gem-dimethylcyclobutane γ-amino acid component.

Peptidomimetics Proteolytic stability Mitochondrial targeting

Intracellular Drug Delivery in Leishmania Parasites

A doxorubicin conjugate of the tetradecameric γ-CC peptide, built from (1S,2R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid alternated with Nα-functionalised cis-γ-amino-L-proline, achieved 2.5-fold higher intracellular accumulation in Leishmania donovani promastigotes compared to the Dox-TAT conjugate (TAT = HIV transactivator of transcription peptide, a widely used benchmark cell-penetrating peptide) [1]. Accumulation was quantified by flow cytometry at 10 μM conjugate concentration after 4 h of incubation. The cyclobutane-containing conjugate (γ-CC 15) also demonstrated leishmanicidal activity at concentrations ≥1 μM, whereas free doxorubicin showed no toxicity across the full concentration range tested [1].

Drug delivery systems Cell-penetrating peptides Leishmania chemotherapy

Stereochemical Control of Peptide Conformation

High-resolution NMR experiments on hybrid β,γ-dipeptides and tetrapeptides containing cyclobutane amino acid residues revealed a stark stereochemistry-dependent conformational dichotomy: peptides incorporating trans-cyclobutane amino acid residues (derived from (1R,2S)-2-aminocyclobutane-1-carboxylic acid) adopt a compact folded structure stabilized by intra- and inter-residue hydrogen-bonded ring formation, whereas their cis-cyclobutane counterparts adopt an extended strand-like conformation [1]. The cis/trans relative configuration of the cyclobutane residue alone is the dominant determinant of the folding pattern; notably, the cis/trans isomerism of the co-incorporated γ-amino-L-proline residue exerts no significant influence on the overall peptide fold [1].

Foldamers Conformational analysis NMR spectroscopy

γ,γ- vs. β,γ-Scaffold Cell Uptake Comparison

A direct comparative study between two families of cyclobutane-containing peptidomimetics demonstrated that γ,γ-hybrid peptides built from (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid alternated with γ-amino-L-proline adopt a well-defined secondary structure characterized by a regular inter-guanidinium distance of 8–10 Å, exhibit substantial microbicidal activity on Leishmania parasites at 50 μM, and achieve significant intracellular accumulation [1]. In sharp contrast, the corresponding β,γ-hybrid peptides—constructed with a trans-β-cyclobutane amino acid replacing the γ-CBAA residue—displayed almost negligible cell uptake on HeLa cells and only modest intracellular accumulation despite retaining some leishmanicidal activity at 50 μM [1]. The dramatically reduced cell penetration of the β,γ-series is attributed to the excessive backbone rigidity imposed by the β-cyclobutane amino acid, which precludes acquisition of a conformation suitable for membrane translocation [1].

Cell-penetrating peptides Peptidomimetics Conformational preorganization

Nanometric Vesicle Self-Assembly

Hybrid γ,γ-peptides derived from both (1R,2S)- and (1S,2R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid, when joined in alternation with cis-4-amino-L-proline, exhibit a pronounced tendency to self-aggregate into nanometric vesicles in aqueous solution. These vesicular structures remained stable when allowed to stand for several days at ambient temperature, as verified by transmission electron microscopy (TEM) [1]. High-resolution NMR further revealed that both diastereomeric peptide series adopt very compact, defined conformations in solution via intra- and inter-residue hydrogen-bonded ring formation, with the (R,S)-cyclobutane series adopting more twisted conformations than the (S,R) diastereomers [1]. This aggregation behavior and conformational stability are direct consequences of the rigid, preorganized cyclobutane scaffold and are not observed with flexible linear γ-amino acid analogs.

Supramolecular chemistry Self-assembly Peptide nanomaterials

Application Scenarios for 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid


Mitochondrial Targeting for Live-Cell Imaging

The 7-day serum stability of peptidomimetics incorporating (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid directly enables sustained mitochondrial tracking applications that are impossible with natural peptide-based probes [1]. In the validated system, the peptidomimetic scaffold delivered a pH-sensitive ratiometric probe (5(6)-carboxy-SNARF-1) to mitochondria and maintained functional targeting throughout 1 week of serum exposure, permitting observation of mitochondrial fission events and intracellular movement without signal decay [1]. This scenario is most relevant for academic and industrial researchers developing organelle-specific imaging agents or conducting long-duration live-cell studies where probe degradation would otherwise confound temporal measurements.

Anti-Leishmania Drug Delivery Vectors

For teams developing targeted therapies against leishmaniasis and related protozoan infections, the documented 2.5-fold intracellular accumulation advantage of γ-CBAA-based CPP-drug conjugates over the standard TAT carrier [1] provides a quantitative rationale for scaffold selection. The cyclobutane-containing vectors also exhibit intrinsic selectivity: they lack cytotoxicity on human HeLa cells while being microbicidal on Leishmania beyond 25 μM, leveraging the differential membrane composition between mammalian and parasitic cells [1]. The favorable charge/hydrophobicity balance conferred by the gem-dimethylcyclobutane ring enhances solubility of hydrophobic drug cargoes such as doxorubicin in aqueous media, addressing a common formulation challenge [1].

Stereochemically Programmable Foldamer Design

The demonstration that the cis/trans relative configuration of the cyclobutane residue alone determines whether the resulting hybrid peptide adopts a folded or strand-like conformation [1] provides a rational design framework for foldamer engineering. Researchers can program peptide secondary structure by simply selecting the appropriate cyclobutane amino acid stereoisomer, without altering the amino acid sequence or the co-residue (γ-amino-L-proline) configuration, which has been shown to exert no significant influence on folding [1]. This stereochemical modularity is a unique advantage of the cyclobutane scaffold that is absent in proline-only or linear amino acid-based foldamer systems.

Self-Assembling Peptide Nanomaterials for Drug Encapsulation

The intrinsic ability of γ,γ-peptides containing 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid to self-assemble into nanometric vesicles that remain stable for days [1] positions this building block as a candidate for peptide-based nanomaterial engineering. Potential downstream applications include encapsulation and controlled release of therapeutic payloads, construction of peptide-based gelators for tissue engineering, and development of supramolecular hosts for molecular recognition. Both (R,S) and (S,R) diastereomeric series are accessible through convergent synthesis, offering tunable vesicle morphology via stereochemical variation [1].

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